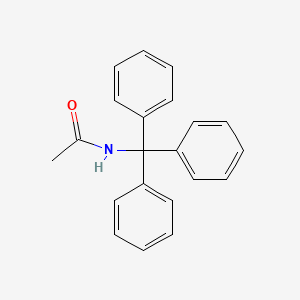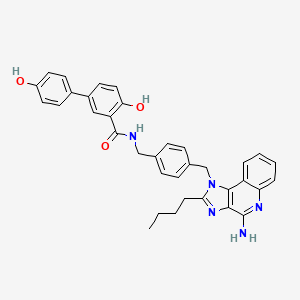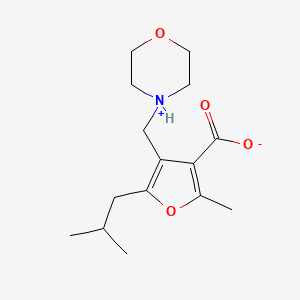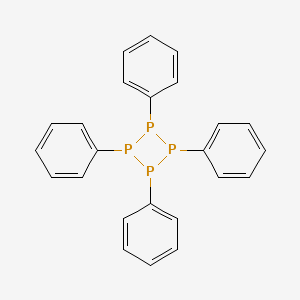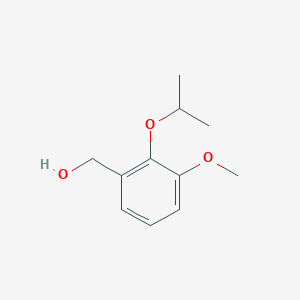
Trimethyl(phenoxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(phenoxy)stannane is an organotin compound with the molecular formula C₉H₁₄OSn. It is a derivative of stannane, where three methyl groups and one phenoxy group are bonded to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(phenoxy)stannane can be synthesized through the reaction of trimethyltin chloride with phenol in the presence of a base. The reaction typically proceeds as follows:
(CH3)3SnCl+C6H5OH→(CH3)3SnOC6H5+HCl
In this reaction, trimethyltin chloride reacts with phenol to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(phenoxy)stannane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can yield lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, amines, and other nucleophiles. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other oxidized tin species.
Reduction Reactions: Products include lower oxidation state tin compounds.
Scientific Research Applications
Trimethyl(phenoxy)stannane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of trimethyl(phenoxy)stannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The phenoxy group enhances the stability and reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylmethyl)stannane: Similar in structure but with a phenylmethyl group instead of a phenoxy group.
Trimethyl(phenylethynyl)stannane: Contains a phenylethynyl group, offering different reactivity and applications.
Trimethyl(benzoyloxy)stannane: Features a benzoyloxy group, used in different synthetic applications
Uniqueness
Trimethyl(phenoxy)stannane is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Properties
CAS No. |
1529-50-6 |
|---|---|
Molecular Formula |
C9H14OSn |
Molecular Weight |
256.92 g/mol |
IUPAC Name |
trimethyl(phenoxy)stannane |
InChI |
InChI=1S/C6H6O.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;3*1H3;/q;;;;+1/p-1 |
InChI Key |
JZWQQFKOVLUYJW-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


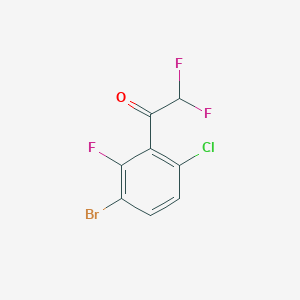
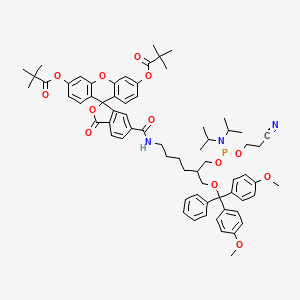
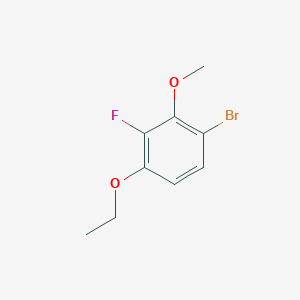
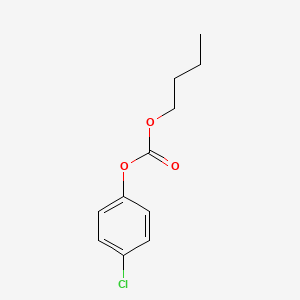
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
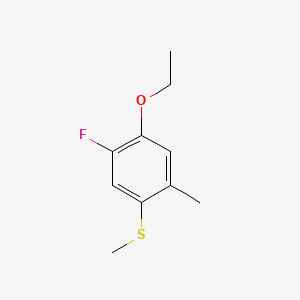
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
